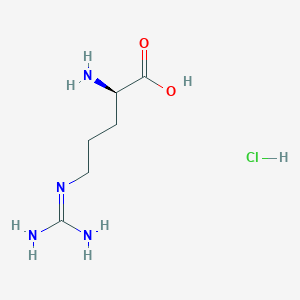

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride

Description

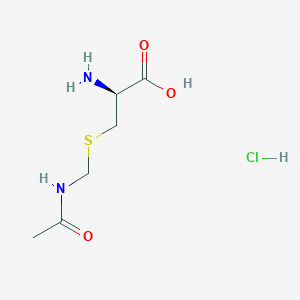

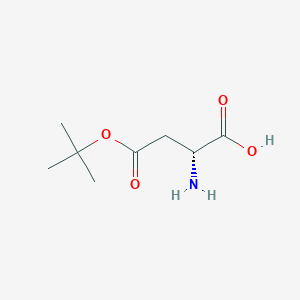

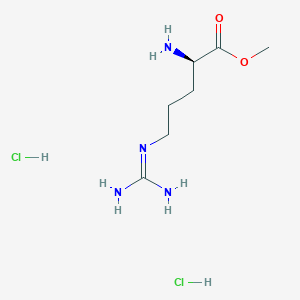

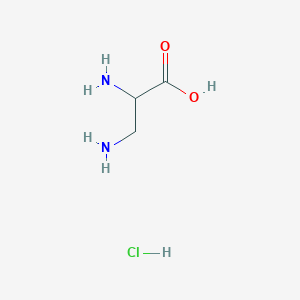

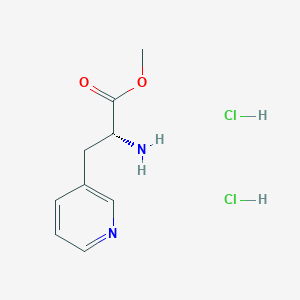

“3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is related to the pyrrolidine family, which is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound involves the use of pyrrolidine rings, which can be constructed from different cyclic or acyclic precursors . A specific method for the synthesis of a similar compound, “methyl (S)-3-amino-3-(3‘-pyridyl)propionate dihydrochloride”, involves the selective crystallization of a diastereomeric salt of a carboxylic acid precursor (N-BOC-protected) with (1R,2S)-(-)-ephedrine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

The molecular weight of “3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride” is 253.13 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- Folkers et al. (2009) reported an improved synthesis method for β-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, highlighting its role in synthesizing antagonists of the luteinizing hormone-releasing hormone, demonstrating the compound's significance in medicinal chemistry research (Folkers, Kubiak, & Stȩpiński, 2009).

- Rao et al. (2009) focused on the synthesis of DL-arylamino acid ethyl ester derivatives of beta-(3-pyridyl)-DL-alanine and beta-(3-benzo[b]thienyl)-DL-alanine. Their research underlines the potential of these compounds in producing optically pure amino acids, crucial for pharmaceutical applications (Rao, Burdett, Cessac, DiNunno, Peterson, & Kim, 2009).

Biological Activity and Applications

- Al-Omar and Amr (2010) investigated the antimicrobial potential of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. Their findings suggest significant antimicrobial activities, positioning these compounds as potential leads for developing new antibiotics (Al-Omar & Amr, 2010).

- Ortego et al. (2016) synthesized gold(I), gold(III), silver(I), and copper(I) complexes with modified amino acid esters and phosphine ligands, testing their cytotoxic activity against tumor cells. This research demonstrates the compound's utility in creating complexes with significant cytotoxic activities, offering insights into cancer therapy research (Ortego, Meireles, Kasper, Laguna, Villacampa, & Gimeno, 2016).

Material Science and Other Applications

- Huang et al. (2002) detailed the synthesis of bioadhesive block copolymers conjugated with DOPA moieties, inspired by mussel adhesive proteins. Their work highlights the potential of using "3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride" derivatives for creating new materials with significant bioadhesive properties, relevant for biomedical engineering (Huang, Lee, Ingram, & Messersmith, 2002).

properties

IUPAC Name |

methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSHHLGNMODFNC-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375186 | |

| Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride | |

CAS RN |

197088-84-9 | |

| Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 197088-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.